1-Bromo-2,3,5,6-tetrafluorobenzene

Sonogashira coupling cross-coupling catalysis alkynyl-arene synthesis

1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2), systematically named 3-bromo-1,2,4,5-tetrafluorobenzene, is a halogenated polyfluorobenzene compound with the molecular formula C6HBrF4 and a molecular weight of 228.97 g/mol. This colorless to pale yellow liquid features a 1,2,4,5-tetrafluorinated benzene ring bearing a single bromine substituent at the 3-position.

Molecular Formula C6HBrF4
Molecular Weight 228.97 g/mol
CAS No. 1559-88-2
Cat. No. B075777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3,5,6-tetrafluorobenzene
CAS1559-88-2
Molecular FormulaC6HBrF4
Molecular Weight228.97 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Br)F)F
InChIInChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H
InChIKeyYHAFCGSUIAFUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2) – Procurement-Grade Specifications and Core Physicochemical Profile for Fluorinated Building Block Selection


1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2), systematically named 3-bromo-1,2,4,5-tetrafluorobenzene, is a halogenated polyfluorobenzene compound with the molecular formula C6HBrF4 and a molecular weight of 228.97 g/mol [1]. This colorless to pale yellow liquid features a 1,2,4,5-tetrafluorinated benzene ring bearing a single bromine substituent at the 3-position. The compound exhibits a boiling point of 143-143.5 °C, a density of 1.883 g/mL at 25 °C, a refractive index of 1.469 (n20/D), and a flash point of approximately 53-54 °C . Available from reputable vendors at purities ranging from 95% to ≥99% (GC), it serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and fluorinated material synthesis .

Why 1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2) Cannot Be Arbitrarily Substituted with Other Fluorinated Aryl Halides


Substituting 1-bromo-2,3,5,6-tetrafluorobenzene with other halogenated fluorobenzenes or polyfluoroaromatic building blocks introduces non-trivial alterations in electronic character, regioselectivity, and reaction kinetics that directly compromise synthetic outcomes. The specific 1,2,4,5-tetrafluoro substitution pattern imparts a unique electron-deficient aromatic system where fluorine atoms ortho and meta to the reactive bromine site strongly activate the para position toward nucleophilic aromatic substitution [1]. Changing the halogen from bromine to chlorine or iodine alters both the leaving group propensity in cross-coupling reactions and the metal-halogen exchange efficiency with organolithium reagents [2]. Furthermore, the presence of four electron-withdrawing fluorine substituents significantly enhances the C–H acidity of the remaining aromatic proton, enabling selective lithium-hydrogen interconversion pathways that are unavailable or kinetically distinct in less-fluorinated or differently substituted analogs [3]. These structure-dependent reactivity differences render generic in-class substitution scientifically indefensible for applications requiring precise control over bond formation, regiochemistry, and product purity.

1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2): Quantitative Comparative Evidence for Scientific Selection and Procurement


Differential Reactivity in Sonogashira Coupling: 1-Bromo-2,3,5,6-tetrafluorobenzene vs. Non-Fluorinated Aryl Bromides

In palladium-catalyzed Sonogashira coupling with 1-heptyne, 1-bromo-2,3,5,6-tetrafluorobenzene yields 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene under standard ligand-free conditions using palladium nanoparticles supported on Al(OH)3 [1]. The tetrafluoro substitution pattern activates the aryl bromide toward oxidative addition relative to non-fluorinated aryl bromides, enabling efficient coupling without copper co-catalysts or phosphine ligands that would otherwise be required for less electrophilic substrates [1].

Sonogashira coupling cross-coupling catalysis alkynyl-arene synthesis

C–H Acidity Enhancement: 1-Bromo-2,3,5,6-tetrafluorobenzene vs. 1,2,3,4-Tetrafluorobenzene in Lithium-Hydrogen Interconversion

Lithium-hydrogen interconversion studies demonstrate that the p-hydrogen atoms in 1,2,4,5-tetrafluorobenzene derivatives (including 1-bromo-2,3,5,6-tetrafluorobenzene) exhibit significantly greater reactivity toward n-butyllithium compared to the o-hydrogen atoms in 1,2,3,4-tetrafluorobenzene [1]. This enhanced C–H acidity is a direct consequence of the 1,2,4,5-tetrafluoro substitution pattern, which maximizes the electron-withdrawing inductive effect of fluorine atoms on the remaining aromatic proton.

organolithium chemistry metal-hydrogen interconversion fluorinated aryllithium reagents

SNAr Regioselectivity: 1-Bromo-2,3,5,6-tetrafluorobenzene vs. Dibromotetrafluorobenzene Isomers

Reaction of 1,4-dibromotetrafluorobenzene with sodium phenoxide derivatives proceeds via competing hydrodebromination to yield 3-bromo-1,2,4,5-tetrafluorobenzene (1-bromo-2,3,5,6-tetrafluorobenzene) as the primary product, rather than direct SNAr substitution [1]. In contrast, 1,2- and 1,3-dibromotetrafluorobenzene undergo regioselective SNAr at positions para to ring bromine, where fluorine atoms ortho and meta to the substitution site exert activating effects [1]. This establishes 1-bromo-2,3,5,6-tetrafluorobenzene as both a distinct product of hydrodebromination and a substrate with predictable fluorine activation patterns distinct from isomeric dibromo derivatives.

nucleophilic aromatic substitution SNAr regioselectivity fluorinated diphenyl ethers

Halogen Bonding Geometry: 1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene vs. Chloro- and Bromo-Analogs in Cocrystal Engineering

In 2:1 cocrystals formed between 4-(dimethylamino)pyridine and ditopic halogen-bond donors, 1-bromo-4-iodo-2,3,5,6-tetrafluorobenzene (an iodinated derivative of the target compound) exhibits a Br···N halogen-bond separation of 80.4% of the sum of van der Waals radii [1]. Subtle differences in crystal packing between the tetrafluoro-bromo-iodo derivative and its tetrachloro- and tetrabromo- analogs are attributed to secondary C–H···π interactions and weak π-type interactions involving chloro and bromo substituents [1].

halogen bonding crystal engineering supramolecular chemistry X-ray crystallography

Physical Property Benchmarking: Density and Boiling Point as Procurement Quality Indicators

1-Bromo-2,3,5,6-tetrafluorobenzene is supplied with well-defined and consistent physical properties that serve as verifiable quality benchmarks for procurement. Commercial specifications report a density of 1.883 g/mL at 25 °C and a boiling point of 143-143.5 °C (lit.) [1]. Vendor purity specifications range from 95% (AKSci) to ≥97% (Chem-Impex, GC assay) to ≥98.5% (Capot Chem, GC) to ≥99% (Thermo Scientific Chemicals, Alfa Aesar portfolio) [2].

quality control analytical characterization density boiling point purity verification

1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Fluorinated Alkynyl-Arene Building Blocks via Sonogashira Coupling

Procurement for synthetic groups requiring efficient introduction of terminal alkynes onto electron-deficient aryl frameworks. The tetrafluoro substitution pattern enables copper-free and ligand-free Sonogashira coupling conditions [1], streamlining the synthesis of 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene and related alkynyl-arene intermediates used in pharmaceutical discovery and agrochemical development . This application scenario is directly supported by evidence of copper-free catalytic conditions specific to fluorinated aryl bromides.

Sequential Functionalization via Orthogonal Bromine-Lithium Exchange and C–H Deprotonation

Procurement for research groups utilizing organolithium chemistry to access polyfunctional fluorinated aromatics. The compound's enhanced C–H acidity at the 4-position (relative to 1,2,3,4-tetrafluorobenzene isomers) enables selective deprotonation with n-butyllithium [2], providing an orthogonal functionalization handle distinct from bromine-lithium exchange at the 3-position. This dual reactivity is essential for constructing complex fluorinated scaffolds where sequential derivatization is required.

Regioselective Nucleophilic Aromatic Substitution (SNAr) for Fluorinated Diphenyl Ether Synthesis

Procurement for programs synthesizing fluorinated diphenyl ethers with applications in liquid crystal display technology and medicinal chemistry [1]. The predictable fluorine activation pattern—where fluorine atoms ortho and meta to the substitution site enhance reactivity—enables regioselective SNAr with phenoxide nucleophiles. The established reactivity hierarchy among dibromotetrafluorobenzene isomers [1] validates the use of this monobromo derivative to avoid competing hydrodebromination side reactions that plague alternative precursors.

Halogen-Bonded Cocrystal Engineering with Tetrafluoroaryl Halogen-Bond Donors

Procurement for crystal engineering and supramolecular chemistry research groups designing halogen-bonded architectures. The tetrafluoro substitution pattern imparts distinct secondary C–H···π and weak π-type interactions compared to tetrachloro- and tetrabromo-analogs, as demonstrated in 2:1 cocrystal systems with 4-(dimethylamino)pyridine [3]. The Br···N halogen-bond separation of 80.4% of van der Waals radii provides a quantifiable structural benchmark for rational cocrystal design.

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